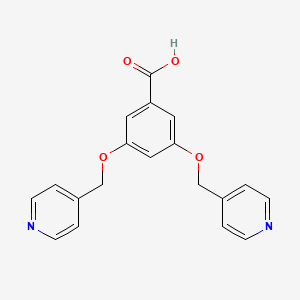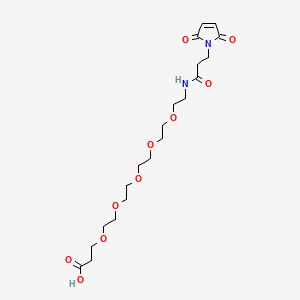
Mal-amido-PEG5-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-amido-PEG5-acid is a polyethylene glycol (PEG)-based compound that features a maleimide functional group. This compound is widely used as a linker in bioconjugation processes, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The maleimide group allows for specific conjugation with thiol groups, forming stable thioether linkages. This property makes this compound highly valuable in pharmaceutical research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG5-acid typically involves the reaction of a maleimide derivative with a PEG chain. The reaction conditions often require a pH range of 6.5 to 7.5 to ensure optimal conjugation with thiol groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure it meets the required specifications for research and development applications .
Análisis De Reacciones Químicas
Types of Reactions: Mal-amido-PEG5-acid primarily undergoes conjugation reactions with thiol groups. This reaction forms a stable thioether linkage, which is crucial for its role in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: pH range of 6.5 to 7.5, often in aqueous solutions to maintain the solubility of the PEG chain
Major Products: The major product of the reaction is a thioether-linked conjugate, which retains the functional properties of both the maleimide and the thiol-containing compound .
Aplicaciones Científicas De Investigación
Mal-amido-PEG5-acid is extensively used in various scientific research fields:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: For the conjugation of biomolecules, enabling the study of protein interactions and functions.
Medicine: In the development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, which selectively degrade target proteins.
Industry: Used in the production of diagnostic tools and imaging agents, enhancing the specificity and efficacy of these products .
Mecanismo De Acción
The mechanism of action of Mal-amido-PEG5-acid involves its ability to form stable thioether linkages with thiol groups. This conjugation is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparación Con Compuestos Similares
- Mal-PEG-acid
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-amine
- Mal-PEG-alkyne
Comparison: Mal-amido-PEG5-acid is unique due to its specific application as a PROTAC linker. While other maleimide-PEG compounds also serve as linkers, this compound’s structure and properties make it particularly suitable for forming stable thioether linkages under mild conditions. This specificity and stability are crucial for its role in targeted protein degradation and other bioconjugation applications .
Propiedades
Fórmula molecular |
C20H32N2O10 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32N2O10/c23-17(3-6-22-18(24)1-2-19(22)25)21-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-20(26)27/h1-2H,3-16H2,(H,21,23)(H,26,27) |
Clave InChI |
LSPHASAUGYZFHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


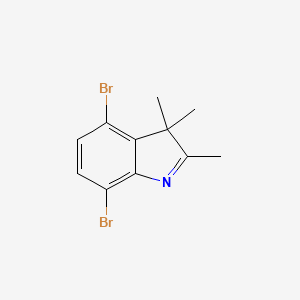
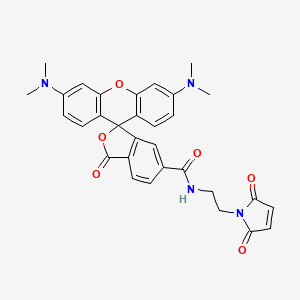
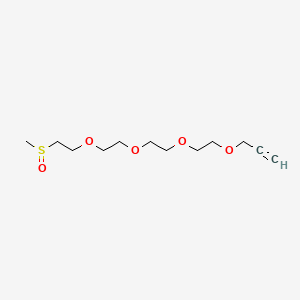
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)

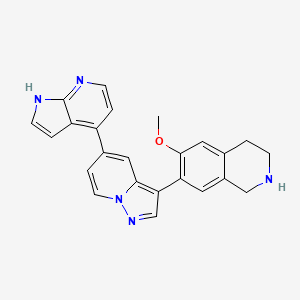
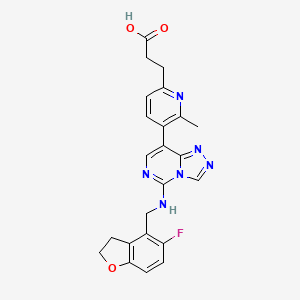
![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
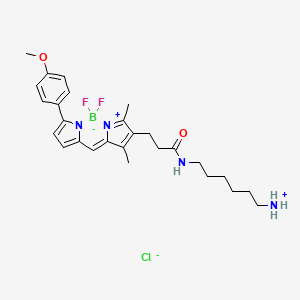
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
